
3,3,5,8,10,10-Hexamethyl-1,2,5,8-dithiadiazecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,5,8,10,10-Hexamethyl-1,2,5,8-dithiadiazecane is a chemical compound with the molecular formula C10H22N2S2 It is characterized by the presence of six methyl groups and two sulfur atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,8,10,10-Hexamethyl-1,2,5,8-dithiadiazecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a sulfur-containing reagent. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
3,3,5,8,10,10-Hexamethyl-1,2,5,8-dithiadiazecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
3,3,5,8,10,10-Hexamethyl-1,2,5,8-dithiadiazecane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3,5,8,10,10-Hexamethyl-1,2,5,8-dithiadiazecane involves its interaction with molecular targets through its sulfur atoms and methyl groups. These interactions can affect various biochemical pathways, making it useful in both research and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
1,1,4,7,10,10-Hexamethyltriethylenetetramine: Similar in having multiple methyl groups but differs in its nitrogen and sulfur content.
1,1,3,3,5,5-Hexamethylcyclotrisiloxane: Contains silicon atoms instead of sulfur, leading to different chemical properties.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Another silicon-containing compound with a different structure and reactivity.
Uniqueness
3,3,5,8,10,10-Hexamethyl-1,2,5,8-dithiadiazecane is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
141938-42-3 |
|---|---|
Fórmula molecular |
C12H26N2S2 |
Peso molecular |
262.5 g/mol |
Nombre IUPAC |
3,3,5,8,10,10-hexamethyl-1,2,5,8-dithiadiazecane |
InChI |
InChI=1S/C12H26N2S2/c1-11(2)9-13(5)7-8-14(6)10-12(3,4)16-15-11/h7-10H2,1-6H3 |
Clave InChI |
LEXFECPAKZLPRB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CCN(CC(SS1)(C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


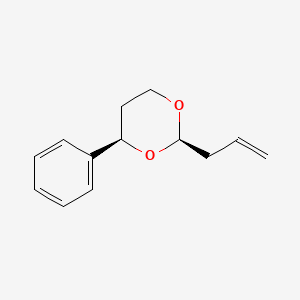

![4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde](/img/structure/B12537573.png)
![(2S)-2-acetamido-N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-3-methylbutanamide](/img/structure/B12537577.png)
![Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]-](/img/structure/B12537582.png)
![1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12537594.png)
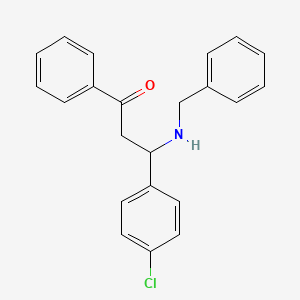
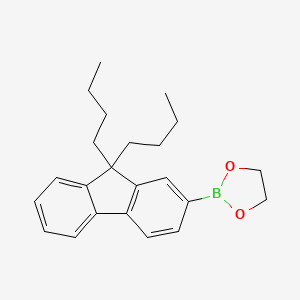


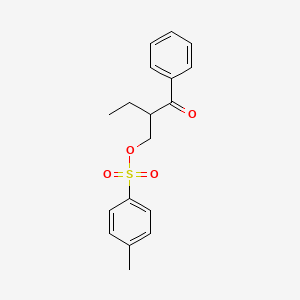
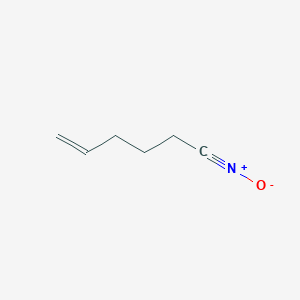

![Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro-](/img/structure/B12537624.png)
